An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2)
An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2), a key intermediate in pharmaceutical and agrochemical research.
Physicochemical Properties
2-Chloro-4-fluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine derivative. The presence of both chlorine and fluorine atoms on the phenyl ring imparts specific electronic and lipophilic characteristics that are valuable in the design of bioactive molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.
| Property | Value | Source |
| CAS Number | 497959-29-2 | [2] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [2] |
| Molecular Weight | 197.04 g/mol | [2] |
| Appearance | White to yellow powder or crystals | [3] |
| Boiling Point | 226.8°C at 760 mmHg | [2] |
| Flash Point | 91°C | [2] |
| Vapor Pressure | 0.0801 mmHg at 25°C | [2] |
| Predicted Melting Point | ~150–155°C | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
| LogP | 3.340 | [2] |
| Purity | Typically ≥98% | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Chloro-4-fluorophenylhydrazine hydrochloride.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The hydrazine protons (-NHNH₂) typically appear as broad signals in the downfield region, often between δ 9.8–10.11 ppm, similar to other aryl hydrazines.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the attached halogen atoms.
2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to confirm the molecular formula by providing a highly accurate mass measurement.[3] Fragmentation patterns can also offer structural insights.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Experimental Protocols
3.1. Synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride
The synthesis of substituted phenylhydrazine hydrochlorides typically proceeds via a two-step sequence involving diazotization of the corresponding aniline followed by reduction.
Experimental Workflow: Synthesis
Caption: Synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride.
Methodology:
-
Diazotization: 2-Chloro-4-fluoroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is added to a solution of a reducing agent, such as sodium sulfite or stannous chloride, at a controlled temperature.[4]
-
Hydrolysis and Salt Formation: After the reduction is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to hydrolyze any intermediate sulfonates.[5]
-
Isolation and Purification: Upon cooling, 2-Chloro-4-fluorophenylhydrazine hydrochloride precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the final product.[6] Recrystallization from a suitable solvent system can be performed for further purification.[6]
3.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment and quantification of 2-Chloro-4-fluorophenylhydrazine hydrochloride and its related impurities.[7]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis.
Methodology:
-
Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm) is suitable for separation.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically effective.[8]
-
Flow Rate: A standard flow rate of 1.0 mL/min can be used.[8]
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.[8]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm, is appropriate.[8]
-
Sample Preparation: A known concentration of the sample is prepared by dissolving it in the mobile phase.[8]
-
Injection Volume: A typical injection volume is 10 µL.[8]
Applications in Drug Development and Research
Substituted phenylhydrazines are crucial building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.[9]
4.1. Intermediate in Pharmaceutical Synthesis
2-Chloro-4-fluorophenylhydrazine hydrochloride serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the chlorine atom can increase lipophilicity, improving membrane penetration.[3][9] It is a key starting material for:
-
Tryptamine Derivatives: Used in the development of medications for conditions like migraines and cluster headaches.[9]
-
Indole-based Compounds: Through the Fischer indole synthesis, this hydrazine can be reacted with ketones or aldehydes to form substituted indoles, a common scaffold in medicinal chemistry.
-
Pyrazole and Pyridazine Derivatives: These heterocyclic cores are present in a wide range of bioactive molecules with applications as anti-inflammatory, antimicrobial, and anticancer agents.
4.2. Agrochemical Synthesis
This compound is also utilized in the agrochemical industry as a precursor for creating active ingredients in herbicides, insecticides, and fungicides.[9]
Logical Relationship: From Intermediate to Application
Caption: Synthetic utility of the title compound.
Safety and Handling
2-Chloro-4-fluorophenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Prevent dust formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.
This guide is intended for informational purposes for qualified professionals and researchers. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloro-4-fluorophenylhydrazine hydrochloride|lookchem [lookchem.com]
- 3. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
